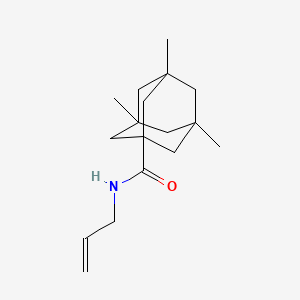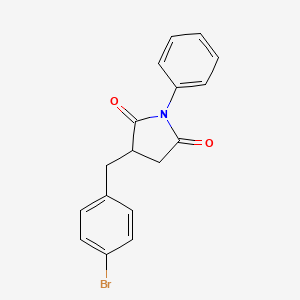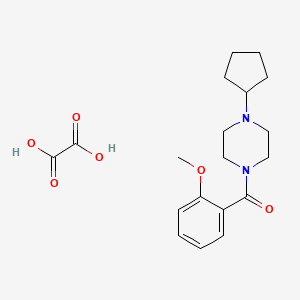![molecular formula C9H17O6P B4891788 dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
dimethyl 2-[ethoxy(methyl)phosphoryl]succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[ethoxy(methyl)phosphoryl]succinate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as DMMP-succinate and is a derivative of succinic acid. DMMP-succinate is an important intermediate in the synthesis of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry.
Mecanismo De Acción
DMMP-succinate acts as a phosphonate ester that can be hydrolyzed to release phosphonic acid. The released phosphonic acid can then interact with various enzymes and proteins, leading to changes in their activity and function. DMMP-succinate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
DMMP-succinate has been shown to have various biochemical and physiological effects. It has been found to cause oxidative stress and damage to DNA, leading to cell death. DMMP-succinate has also been shown to disrupt the function of mitochondria, leading to energy depletion and cell death. In addition, DMMP-succinate has been found to affect the immune system, leading to changes in cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP-succinate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, DMMP-succinate has some limitations. It is highly toxic and can pose health risks to researchers if not handled properly. It is also difficult to handle due to its high volatility and tendency to evaporate.
Direcciones Futuras
There are several future directions for research involving DMMP-succinate. One area of interest is the development of new organophosphorus compounds with improved biological and pharmacological activities. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of DMMP-succinate. Additionally, there is a need for the development of safer and more efficient methods for handling and using DMMP-succinate in laboratory experiments.
Métodos De Síntesis
DMMP-succinate can be synthesized through a multistep process involving the reaction of succinic acid with phosphorus oxychloride, followed by the reaction of the resulting product with ethyl alcohol and then with dimethyl sulfate. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
DMMP-succinate has been extensively used in scientific research as a precursor for the synthesis of various organophosphorus compounds. These compounds have been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antimicrobial properties. DMMP-succinate is also used in the synthesis of pesticides and herbicides.
Propiedades
IUPAC Name |
dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIMZALXDQEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)